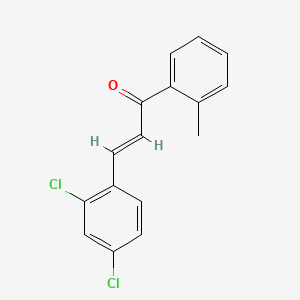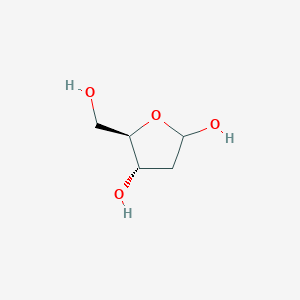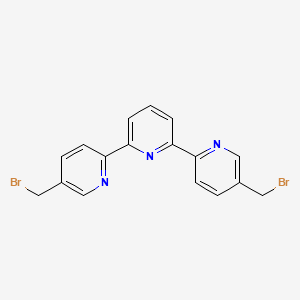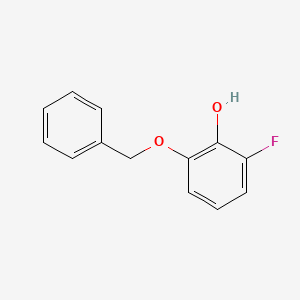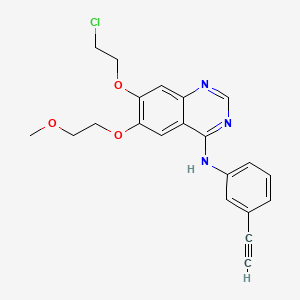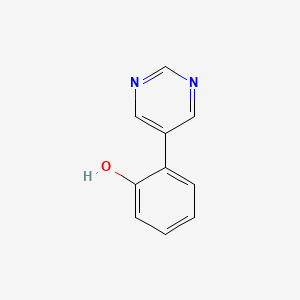
2-(5-Pyrimidinyl)phenol
Übersicht
Beschreibung
2-(5-Pyrimidinyl)phenol is an organic compound with the molecular formula C10H8N2O. It is characterized by a pyrimidine ring attached to a phenol group. This compound is known for its role as a temporary directing group in metal-catalyzed C-H functionalization, which is a crucial process in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Pyrimidinyl)phenol can be achieved through various methods. One common approach involves the nucleophilic aromatic substitution of aryl halides. This method requires the presence of strong electron-attracting groups and highly basic nucleophilic reagents . Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent .
Industrial Production Methods: Industrial production of phenols, including this compound, often involves the oxidation of arylhydrosilanes or the hydroxylation of benzene. These methods are scalable and can be performed under mild conditions, making them suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(5-Pyrimidinyl)phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The hydroxyl group in phenols is a strongly activating, ortho- and para-directing substituent, making phenols highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (for halogenation), nitric acid (for nitration), and sulfuric acid (for sulfonation).
Oxidation: Sodium dichromate and Fremy’s salt are frequently used oxidizing agents.
Major Products:
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, and sulfonated phenols.
Oxidation: The major product is quinone.
Wissenschaftliche Forschungsanwendungen
2-(5-Pyrimidinyl)phenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(5-Pyrimidinyl)phenol involves its role as a directing group in C-H functionalizationThis process is mediated by metal catalysts, such as palladium, which coordinate with the pyrimidine ring to direct the functionalization to specific positions on the aromatic ring .
Vergleich Mit ähnlichen Verbindungen
- 2-(Pyrimidin-5-yl)benzaldehyde
- 4-(Imidazol-1-yl)phenol
- 1-Phenyl-4,5-dichloro-6-pyridazone
- 2-(1H-Imidazol-2-yl)pyridine
Comparison: 2-(5-Pyrimidinyl)phenol is unique due to its dual functionality as both a phenol and a pyrimidine derivative. This dual functionality allows it to participate in a broader range of chemical reactions compared to similar compounds that may only possess one of these functional groups. Its role as a temporary directing group in C-H functionalization also sets it apart, providing high selectivity and efficiency in synthetic applications .
Eigenschaften
IUPAC Name |
2-pyrimidin-5-ylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-10-4-2-1-3-9(10)8-5-11-7-12-6-8/h1-7,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCGEKGADFDYRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CN=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


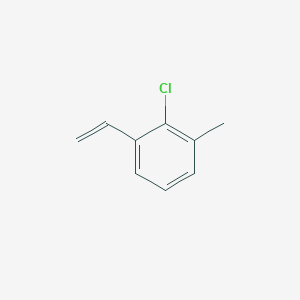
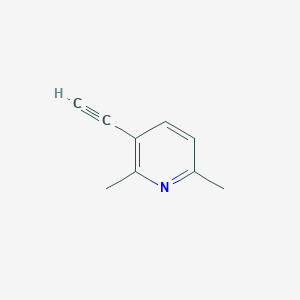
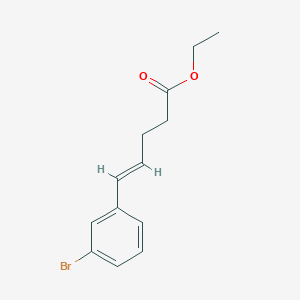
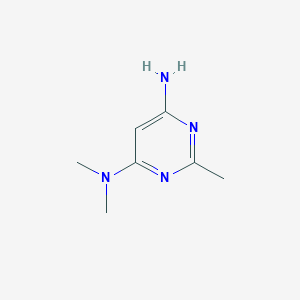
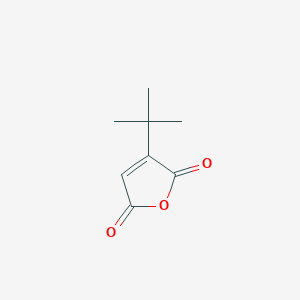
![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B3111510.png)

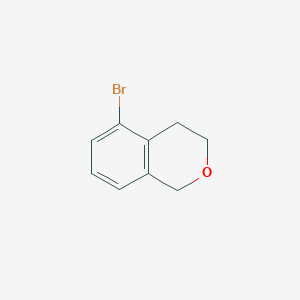
![4-[(tert-butylcarbamoyl)amino]benzoic acid](/img/structure/B3111529.png)
